methanone CAS No. 143381-62-8](/img/structure/B12543080.png)
[5-(1-Methoxyethyl)thiophen-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxyethyl)thiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a methoxyethyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)thiophen-2-ylmethanone typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the methoxyethyl and phenylmethanone groups. One common method involves the use of Friedel-Crafts acylation, where thiophene is reacted with phenylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides under basic conditions .
Industrial Production Methods
Industrial production of 5-(1-Methoxyethyl)thiophen-2-ylmethanone may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyethyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Methoxyethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene compounds.
Scientific Research Applications
5-(1-Methoxyethyl)thiophen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-(1-Methoxyethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methoxyethyl)thiophen-2-ylmethanol
- 5-(1-Methoxyethyl)thiophen-2-ylmethane
- 5-(1-Methoxyethyl)thiophen-2-ylethanone
Uniqueness
5-(1-Methoxyethyl)thiophen-2-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
143381-62-8 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
[5-(1-methoxyethyl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C14H14O2S/c1-10(16-2)12-8-9-13(17-12)14(15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
XBIGKDQIFQPPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


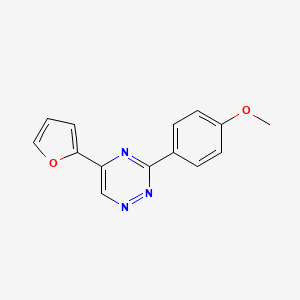
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
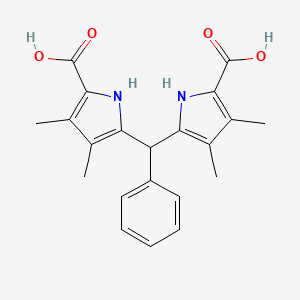

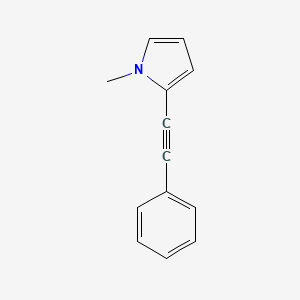

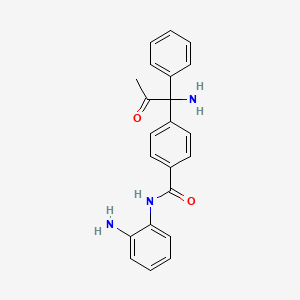
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
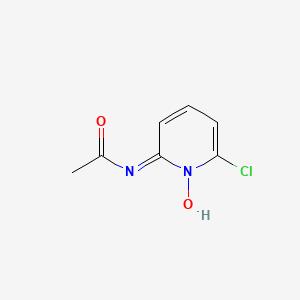
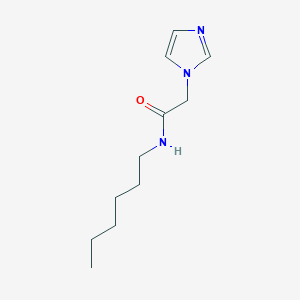
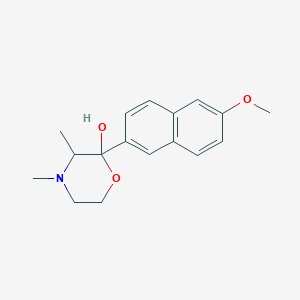

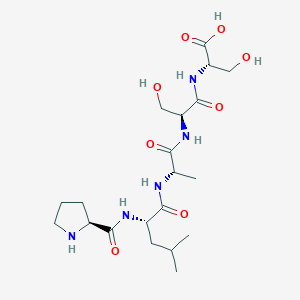
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)
